molecular formula C7H8N4O2 B12893508 Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate

Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate

Cat. No.: B12893508
M. Wt: 180.16 g/mol
InChI Key: ZPLOCASVZARIHS-UHFFFAOYSA-N
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Description

Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted amidoximes with activated alkynes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method allows for the rapid formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate is unique due to its specific structural configuration, which combines the properties of both imidazole and pyrazole rings

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

methyl N-(5H-imidazo[1,2-b]pyrazol-7-yl)carbamate

InChI

InChI=1S/C7H8N4O2/c1-13-7(12)10-5-4-9-11-3-2-8-6(5)11/h2-4,9H,1H3,(H,10,12)

InChI Key

ZPLOCASVZARIHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CNN2C1=NC=C2

Origin of Product

United States

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